2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide
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Overview
Description
2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide is a complex organic compound featuring an adamantane moiety.
Preparation Methods
The synthesis of 2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide typically involves multiple steps. The adamantane moiety is introduced through a series of reactions starting from adamantane or its derivatives. Common synthetic routes include:
Alkylation: Introduction of the adamantane group via alkylation reactions.
Substitution: Chlorination and subsequent substitution reactions to introduce the chloro and ethoxy groups.
Amidation: Formation of the amide bond with N-tert-butylacetamide.
Industrial production methods often involve optimization of these steps to improve yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and structural properties
Mechanism of Action
The mechanism of action of 2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The compound may also inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide include other adamantane derivatives such as:
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Properties
Molecular Formula |
C27H41ClN2O3 |
---|---|
Molecular Weight |
477.1 g/mol |
IUPAC Name |
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C27H41ClN2O3/c1-6-32-23-11-21(10-22(28)25(23)33-16-24(31)30-26(3,4)5)15-29-17(2)27-12-18-7-19(13-27)9-20(8-18)14-27/h10-11,17-20,29H,6-9,12-16H2,1-5H3,(H,30,31) |
InChI Key |
UTGCOWKXEJKHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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